5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

This compound is a privileged fragment for kinase inhibitor discovery, with a unique C4-methyl/C5-hydroxy substitution pattern that optimizes logP (0.8) and hydrogen-bonding profile (3 HBD, 4 HBA). Ideal for high-throughput amide coupling and chemoselective elaborations. Trusted by multiple vendors for consistent supply.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1190314-20-5
Cat. No. B3218955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS1190314-20-5
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1O)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-4-6(12)3-11-8-7(4)5(2-10-8)9(13)14/h2-3,12H,1H3,(H,10,11)(H,13,14)
InChIKeyMFNQGQQDCSETGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190314-20-5): Procurement-Relevant Physicochemical Profile


5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190314-20-5) is a heteroaromatic building block belonging to the 7-azaindole-3-carboxylic acid family. Its core structure features a pyrrolo[2,3‑b]pyridine scaffold functionalized with a C4-methyl and a C5-hydroxy substituent [1]. These modifications confer a computed XLogP3 of 0.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a topological polar surface area (TPSA) of 86.2 Ų [1], distinguishing it from simpler azaindole‑3‑carboxylic acid analogs commonly sourced for medicinal chemistry campaigns.

Why a Generic 7‑Azaindole‑3‑carboxylic Acid Cannot Substitute for CAS 1190314-20-5 in Structure‑Based Design


The pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid scaffold is a privileged fragment in kinase inhibitor discovery, but unsubstituted variants (e.g., CAS 156270‑06‑3) lack the hydrogen‑bonding and lipophilicity features required for specific target engagement [1]. Introducing a C5‑hydroxy group alone (CAS 1190317‑55‑5) increases HBD count to 3 but reduces logP to 0.5, potentially limiting membrane permeability [2]. The simultaneous addition of a C4‑methyl group in the target compound restores logP to 0.8 while retaining the 3‑donor/4‑acceptor H‑bond profile [3], creating a unique physicochemical signature that cannot be replicated by simply mixing mono‑substituted analogs.

Quantitative Differentiation of 5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid from Closest Analogs


Balanced Lipophilicity: XLogP3 of 0.8 vs. 0.5 for the 5‑Hydroxy Analog

The target compound exhibits a computed XLogP3 of 0.8, which is 0.3 log units higher than that of the 5‑hydroxy‑only analog (CAS 1190317‑55‑5; XLogP3 = 0.5) [1]. This difference reflects the lipophilic contribution of the C4‑methyl group, partially offsetting the polarity introduced by the C5‑hydroxy substituent. The unsubstituted parent (CAS 156270‑06‑3) also has an XLogP3 of 0.8, but lacks the H‑bond donor capacity of the hydroxylated analogs [2].

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen-Bond Donor Capacity: 3 HBD vs. 2 in the Unsubstituted Core

The target compound possesses three hydrogen bond donors (carboxylic acid OH, pyrrole NH, phenolic OH) compared to only two for the unsubstituted 7‑azaindole‑3‑carboxylic acid (CAS 156270‑06‑3) [1][2]. The additional donor arises from the C5‑hydroxy group, which is absent in the parent scaffold. The 5‑hydroxy‑only analog (CAS 1190317‑55‑5) also has three HBD, but its lower logP (0.5) may reduce membrane partitioning [3].

Hydrogen bonding Solubility Target engagement

Expanded Polar Surface Area: TPSA 86.2 Ų vs. 66 Ų for the Parent Scaffold

The topological polar surface area (TPSA) of the target compound is 86.2 Ų, which is 20.2 Ų larger than that of the unsubstituted 7‑azaindole‑3‑carboxylic acid (TPSA = 66 Ų) [1][2]. This increase is driven by the C5‑hydroxy substituent. The 5‑hydroxy‑only analog (CAS 1190317‑55‑5) shares the same TPSA of 86.2 Ų, confirming that the C4‑methyl group does not alter polar surface area [3].

Polar surface area CNS penetration Solubility

Commercial Availability at Defined Purity Grades: 95%–98% vs. Discontinued 5‑Hydroxy Analog

The target compound is listed as in-stock at multiple vendors with specified purity grades: 95% (AKSci) , 97% (Leyan) , and 98% (MolCore) . In contrast, the 5‑hydroxy‑only analog (CAS 1190317‑55‑5) is marked as discontinued by at least one supplier (CymitQuimica) , indicating potential supply chain fragility for the simpler analog.

Supply chain Purity Procurement reliability

Predicted Synthetic Tractability: Single Rotatable Bond and Low Complexity Score

The target compound has only one rotatable bond (the carboxylic acid group) and a complexity score of 246, compared to a complexity of 195 for the unsubstituted parent [1][2]. The modest increase in complexity reflects the additional substituents but remains low relative to elaborated drug-like molecules, suggesting that the compound is a synthetically tractable fragment for library enumeration.

Synthetic accessibility Fragment elaboration Parallel chemistry

Patent-Class Linkage: Pyrrolo[2,3-b]pyridine Intermediates for BTK and FGFR Inhibitor Programs

While no direct bioactivity data exist for the free acid, patents from The National Institutes of Pharmaceutical Research and Development (NIP) disclose pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid derivatives as intermediates for BTK kinase inhibitors [1]. Concurrently, academic publications report 1H‑pyrrolo[2,3‑b]pyridine derivatives with FGFR1 IC₅₀ values as low as 7 nM [2]. The 5‑hydroxy‑4‑methyl substitution pattern on the target compound mirrors the functionalization found in these advanced leads, positioning it as a privileged intermediate for kinase-focused medicinal chemistry.

Kinase inhibitors Patent landscape BTK FGFR

Procurement-Guided Application Scenarios for 5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid


Kinase Inhibitor Fragment Library Design: BTK and FGFR Programs

The compound serves as a direct precursor to the 5‑hydroxy‑4‑methyl‑7‑azaindole scaffold found in patented BTK inhibitors [1] and published FGFR inhibitors with nanomolar potency [2]. Its balanced logP (0.8) and three H‑bond donors make it an ideal core fragment for structure‑based drug design, enabling rapid exploration of vectors from the carboxylic acid handle.

Parallel Synthesis of Amide and Ester Libraries

With a single rotatable bond and a free carboxylic acid, the compound is amenable to high‑throughput amide coupling and esterification. The presence of both a phenolic –OH and a carboxylic acid allows for chemoselective elaborations, enabling differential functionalization strategies that are not possible with the unsubstituted or 5‑hydroxy‑only analogs [1].

CNS Penetration Optimization Studies

The TPSA of 86.2 Ų places the compound just below the 90 Ų threshold often associated with blood‑brain barrier penetration [1]. Combined with a logP of 0.8, this profile supports its use as a starting point for CNS‑targeted kinase inhibitor programs where both solubility and passive permeability are required [2].

Supply Chain Risk Mitigation for Long‑Term Medicinal Chemistry Campaigns

Unlike the 5‑hydroxy analog (CAS 1190317‑55‑5), which has been discontinued by at least one supplier, the target compound is actively stocked by multiple vendors at purities ranging from 95% to 98% [1]. This multi‑source availability reduces the risk of supply interruption during multi‑year lead optimization projects.

Quote Request

Request a Quote for 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.